Imidazo[1,2-a]pyridin-3-amine
Overview
Description
Imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazopyridine family. This class of compounds is known for its diverse pharmacological activities and has been extensively studied for its potential applications in medicinal chemistry. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This unique structure imparts significant biological activity, making it a valuable scaffold in drug discovery and development.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-amine has been found to exhibit potent activity against various pathogens, particularly fungal pathogens like Candida spp . It has been suggested that the compound targets Sterol 14-alpha demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi .
Mode of Action
The compound interacts with its target, Sterol 14-alpha demethylase (CYP51), inhibiting the formation of ergosterol, an essential component of the fungal cell membrane . This disruption in ergosterol biosynthesis leads to changes in the cell membrane’s integrity and function, ultimately leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway. By inhibiting the enzyme Sterol 14-alpha demethylase (CYP51), the compound prevents the conversion of lanosterol to ergosterol . This disruption leads to a deficiency of ergosterol in the fungal cell membrane, affecting its fluidity and permeability, and causing cell death .
Pharmacokinetics
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound have been analyzed in silico . .
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to potent antifungal activity. It has been shown to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL against Candida spp . This indicates that the compound can effectively inhibit the growth of these fungal pathogens at relatively low concentrations .
Biochemical Analysis
Cellular Effects
Imidazo[1,2-a]pyridin-3-amine has shown potential anticancer activity against breast cancer cells . It has also demonstrated antifungal activity against Candida spp . These effects are likely due to the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves multiple interactions at the molecular level. For instance, it has been suggested that this compound may inhibit the formation of ergosterol in yeast cells, which is crucial for fungal cell membrane function .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridin-3-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the three-component reaction involving an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide. This reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivatives in good yields .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. For instance, the use of β-cyclodextrin–SO3H as a catalyst in a three-component reaction has been reported to produce this compound derivatives efficiently . This method is advantageous due to its simplicity and the high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the imidazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid, while reduction can produce this compound derivatives with various substituents .
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-amine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. It has shown significant activity against multidrug-resistant tuberculosis and various cancer cell lines .
Medicine: In medicine, this compound derivatives are being developed as therapeutic agents for the treatment of infectious diseases, cancer, and neurological disorders. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials, including optoelectronic devices and sensors. Its luminescent properties make it valuable for applications in imaging and diagnostics .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrazine: Contains a pyrazine ring fused to an imidazole ring.
Imidazo[1,5-a]pyridine: Contains a pyridine ring fused to an imidazole ring but with a different fusion pattern.
Uniqueness: Imidazo[1,2-a]pyridin-3-amine is unique due to its specific fusion pattern and the presence of an amine group at the 3-position. This structural feature imparts distinct biological activities and makes it a versatile scaffold for drug discovery and development.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-5-9-7-3-1-2-4-10(6)7/h1-5H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTOFMMILZZGGNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00330753 | |
Record name | imidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28036-33-1 | |
Record name | imidazo[1,2-a]pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00330753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Aminoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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